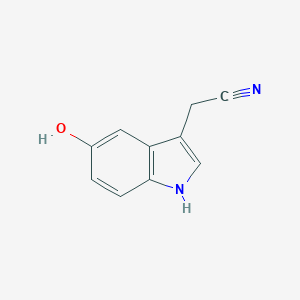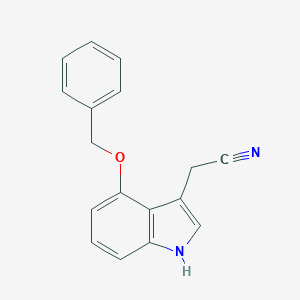![molecular formula C32H32N6O6 B027888 1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate CAS No. 1026042-12-5](/img/structure/B27888.png)
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Overview
Description
Candesartan Cilexetil Methoxy Analogue is a derivative of Candesartan Cilexetil, which is a prodrug of Candesartan. Candesartan is an angiotensin II receptor antagonist that selectively binds to the angiotensin II receptor (AT1), preventing the actions of angiotensin II. This compound is primarily used in the treatment of hypertension and heart failure .
Mechanism of Action
Target of Action
Candesartan Cilexetil Methoxy Analogue, also known as 1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate, primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor is a part of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure .
Mode of Action
The compound acts as an angiotensin receptor blocker (ARB) . It competes with angiotensin II for binding to the AT1 receptor, thereby blocking the blood pressure increasing effects of angiotensin II . This antagonistic action on the AT1 receptor disrupts the RAAS, leading to a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and a decrease in fluid volume, ultimately resulting in a reduction in blood pressure .
Pharmacokinetics
Candesartan Cilexetil Methoxy Analogue is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The oral bioavailability is low (about 40%) due to incomplete absorption . The compound is mainly cleared by the kidneys, and to a smaller extent by the biliary or intestinal route . The apparent oral clearance of candesartan is 0.25 L/h/kg after a single dose in healthy individuals .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of blood pressure . By blocking the AT1 receptor, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a decrease in fluid volume . This results in a clinically relevant, dose-dependent reduction in diastolic and systolic blood pressure .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as the patient’s renal and hepatic function . In populations with renal or hepatic impairment, the pharmacokinetic behavior of candesartan may be altered, necessitating dosage adjustments . Furthermore, the compound’s action can also be affected by factors such as diet, other medications, and individual patient characteristics .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, to which this compound is structurally related, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the benzimidazole derivative .
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzimidazole derivatives can exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of benzimidazole derivatives can vary with dosage, and these compounds can exhibit threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate are not well-characterized. Benzimidazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazole derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. Benzimidazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
The preparation of Candesartan Cilexetil Methoxy Analogue involves several synthetic routes and reaction conditions. One common method includes the use of ultrahigh-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF–MS) for the separation and characterization of related substances . The synthesis typically involves reflux reactions, saponification, and the use of specific reagents such as 1-chloroethylcyclohexyl carbonate .
Chemical Reactions Analysis
Candesartan Cilexetil Methoxy Analogue undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide (KOH) and 1-chloroethylcyclohexyl carbonate . The major products formed from these reactions are typically characterized using UHPLC-Q-TOF–MS .
Scientific Research Applications
Candesartan Cilexetil Methoxy Analogue has several scientific research applications. It is used in the field of chemistry for the study of related substances and degradation products. In biology and medicine, it is used to investigate its efficacy in treating hypertension, heart failure, and reducing urinary albumin excretion in diabetes mellitus . The compound is also studied for its potential antibacterial and antibiofilm activities against multidrug-resistant bacteria .
Comparison with Similar Compounds
Candesartan Cilexetil Methoxy Analogue is unique compared to other similar compounds due to its specific binding to the AT1 receptor and its efficacy in treating hypertension and heart failure. Similar compounds include other angiotensin II receptor antagonists such as Losartan, Valsartan, and Irbesartan . These compounds also block the effects of angiotensin II but may differ in their pharmacokinetic properties and clinical applications.
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O6/c1-20(43-32(40)44-23-9-4-3-5-10-23)42-30(39)26-13-8-14-27-28(26)38(31(33-27)41-2)19-21-15-17-22(18-16-21)24-11-6-7-12-25(24)29-34-36-37-35-29/h6-8,11-18,20,23H,3-5,9-10,19H2,1-2H3,(H,34,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNSKCNGTUJNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C2C(=CC=C1)N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433320 | |
| Record name | Candesartan Cilexetil Methoxy Analogue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026042-12-5 | |
| Record name | Candesartan Cilexetil Methoxy Analogue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate](/img/structure/B27814.png)

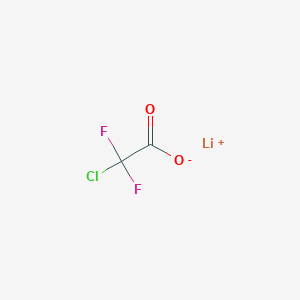

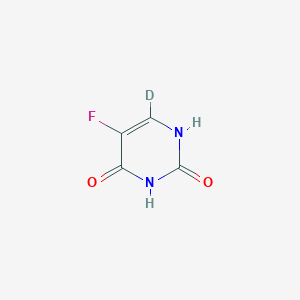
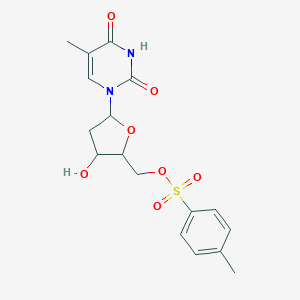
![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)


![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B27837.png)
